Triethoxy(propyl)silane

Catalog No.
S703852
CAS No.
2550-02-9
M.F
C9H22O3Si
M. Wt
206.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy(propyl)silane

CAS Number

2550-02-9

Product Name

Triethoxy(propyl)silane

IUPAC Name

triethoxy(propyl)silane

Molecular Formula

C9H22O3Si

Molecular Weight

206.35 g/mol

InChI

InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3

InChI Key

NBXZNTLFQLUFES-UHFFFAOYSA-N

SMILES

CCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCC[Si](OCC)(OCC)OCC

Silane Coupling Agent:

Triethoxy(propyl)silane functions as a silane coupling agent, forming a bridge between organic and inorganic materials. [PubChem, Triethoxy(propyl)silane, ] It achieves this by possessing two distinct functional groups:

  • Triethoxy groups (Si-O-C₂H₅): These groups readily react with water (hydrolyze) to form silanol (Si-OH) groups, which can then bond with hydroxyl groups (OH) present on the surface of inorganic materials like metal oxides and glass. [Sigma-Aldrich, n-Propyltriethoxysilane, ]
  • Propyl group (CH₃CH₂CH₂-): This organic group can covalently bond with various organic materials, such as polymers and resins. [Gelest, 2-[(Acetoxy(polyethyleneoxy)propyl]triethoxysilane, ]

By creating a chemical bond between the organic and inorganic phases, triethoxy(propyl)silane enhances adhesion, improves mechanical properties, and promotes compatibility in composite materials. This property finds applications in various fields, including:

  • Reinforcement of polymer composites: Triethoxy(propyl)silane improves the adhesion between polymer matrices and reinforcing materials like glass fibers, leading to stronger and more durable composites. [Journal of Adhesion Science and Technology, The Effect of Silane Coupling Agents on the Mechanical and Morphological Properties of Glass Fiber Reinforced Polypropylene Composites, ]
  • Modification of surfaces: Triethoxy(propyl)silane can be used to modify the surface properties of inorganic materials, such as making them more hydrophobic or introducing functional groups for further reactions. [American Chemical Society, Surface Modification of Silica Nanoparticles with Triethoxy(propyl)silane for Enhanced Biocompatibility, ]

Precursor for Organic-Inorganic Hybrid Materials:

Triethoxy(propyl)silane can act as a precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic and inorganic components, leading to unique functionalities and applications. [Royal Society of Chemistry, Sol-Gel Routes to New Titania-Nanocomposite Photocatalysts, ] The triethoxy groups of the molecule can undergo condensation reactions with other silane molecules, forming a network structure that incorporates the organic propyl groups within the inorganic framework.

This approach allows for the creation of materials with:

  • Tailored optical properties: By incorporating organic chromophores (light-absorbing molecules) into the hybrid material, researchers can design materials with specific light-emitting or light-harvesting capabilities. [Journal of Materials Science, Luminescent hybrid materials based on europium(III) complexes and organically modified silicates, ]
  • Enhanced electrical properties: The organic moieties can influence the electrical conductivity and permittivity of the material, finding applications in organic electronics and sensor development. [Chemical Society Reviews, Organic-inorganic hybrid materials for organic electronics, ]

Triethoxy(propyl)silane is an organosilicon compound characterized by the chemical formula C₉H₂₂O₃Si. It appears as a colorless to nearly colorless liquid and is notable for its reactive properties, particularly its ability to form siloxane bonds through hydrolysis and condensation reactions. This compound is primarily used as a coupling agent and surface modifier in various industrial applications, particularly in the fields of coatings, adhesives, and sealants .

  • Hydrolysis: Upon exposure to moisture, triethoxy(propyl)silane reacts with water to produce silanol groups (Si-OH) and ethanol. This reaction is crucial for its application in forming siloxane networks.
  • Condensation: The silanol groups can further condense to form siloxane bonds (Si-O-Si), leading to polymerization and the development of a three-dimensional network structure. This process is essential for enhancing the mechanical and thermal stability of materials .
  • Reactivity with Other Compounds: Triethoxy(propyl)silane can also participate in reactions with various organic compounds, such as allyl chloride, facilitating the formation of more complex silane derivatives under specific catalytic conditions .

Triethoxy(propyl)silane can be synthesized through several methods:

  • Direct Alkylation: The reaction between propyl chloride and triethoxysilane under controlled conditions allows for the formation of triethoxy(propyl)silane.
  • Hydrolysis and Condensation: Starting from propyltrichlorosilane, hydrolysis followed by condensation can yield triethoxy(propyl)silane as a product.
  • Catalytic Methods: Utilizing catalysts such as platinum or iridium can enhance the efficiency of the synthesis process when reacting with various alkyl halides .

Triethoxy(propyl)silane finds extensive applications across various industries:

  • Coatings and Adhesives: It serves as a coupling agent that improves adhesion between organic materials and inorganic surfaces.
  • Sealants: Used in sealant formulations to enhance durability and weather resistance.
  • Surface Modification: Applied to modify surfaces of glass, metals, and ceramics to improve hydrophobicity and reduce surface energy.
  • Composite Materials: Acts as a bonding agent in composite materials, enhancing their mechanical properties .

Several compounds share similarities with triethoxy(propyl)silane in terms of structure and applications:

Compound NameChemical FormulaKey Characteristics
TriethoxysilaneC₇H₁₈O₃SiSimple structure; widely used as a coupling agent
PropyltrimethoxysilaneC₈H₁₈O₄SiMore reactive; used for surface modification
VinyltriethoxysilaneC₉H₁₈O₃SiContains vinyl group; enhances polymerization processes
γ-AminopropyltriethoxysilaneC₉H₂₃N₁O₃SiContains amino group; used for improving adhesion properties

Triethoxy(propyl)silane is unique due to its balanced reactivity, making it suitable for a wide range of applications while maintaining stability under various conditions. Its ability to form robust siloxane networks distinguishes it from other similar silanes that may not provide the same level of performance in composite materials or coatings .

UNII

F17OTX9FG5

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (26.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2550-02-9

Wikipedia

Triethoxypropylsilane

General Manufacturing Information

Silane, triethoxypropyl-: ACTIVE

Dates

Modify: 2023-08-15

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